Ginsenoside Rh8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ginsenoside Rh8 is a saponin composition found in the roots of Panax ginseng . Ginsenosides are the primary bioactive components of Asian ginseng and more than 30 ginsenosides have been reported from ginseng so far . Ginsenoside Rh8 is often found in herbal remedies and may display various pharmacological effects including anti-diabetic, anti-cancer, and anti-inflammatory activity .

Synthesis Analysis

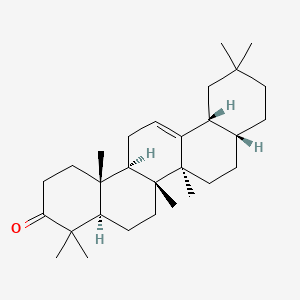

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase, at which point dammaranes can be synthesized through dammarenediol synthase . The recent advances in the identification of key enzymes involved in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs), have been summarized .

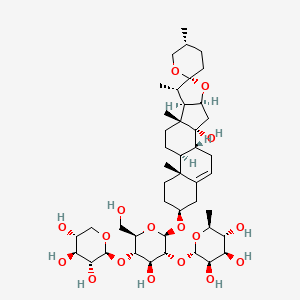

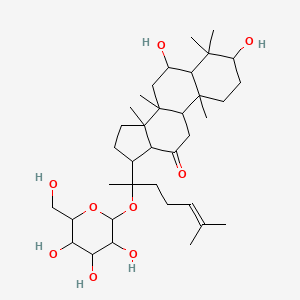

Molecular Structure Analysis

Ginsenosides are named according to their retention factor in thin layer chromatography (TLC). They can be broadly divided into two groups based on the carbon skeletons of their aglycones: the four-ring dammarane family, which contains the majority of known ginsenosides, and the oleanane family . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure .

Chemical Reactions Analysis

The endogenous concentrations of ginsenosides in sample extracts that are already present in the extract makes the quantitation difficult since the external standard calibration using the solvent standard cannot be applicable for the quantitation . A rapid, simultaneous, and quantitative analysis of 26 ginsenosides in white, and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .

Physical And Chemical Properties Analysis

Ginsenoside Rh8 has a molecular formula of C36H60O9 and a molecular weight of 636.86 . It is a white solid powder . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Cancer Treatment

Ginsenosides have been found to change the basic hallmarks of cancer cells, which could potentially be used for treating breast cancer . They modify the functional hallmarks of tumor cells, providing a new perspective for the potential application of Ginsenoside as a therapeutic drug for breast cancer .

Biosynthesis and Metabolic Engineering

Rare ginsenosides, including Ginsenoside Rh8, are the deglycosylated secondary metabolic derivatives of major ginsenosides . The biosynthesis and metabolic engineering of rare ginsenosides have been effective for their large-scale production .

Nervous System Ailments

Ginsenosides have been utilized for the treatment of nervous ailments like amnesia . They enhance cholinergic activity by promoting the uptake of choline, thus improving synaptic transmission .

Neuroprotection

Modern pharmacological studies have shown that ginsenosides have strong pharmacological activities in the nervous system . They have protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Extraction and Utilization

The principle of the increase in the content of rare ginsenosides in G. pentaphyllum after heat treatment has been studied . This principle can be used to extract as many ginsenosides in G. pentaphyllum as possible, so as to make greater use of the medicinal value of G. pentaphyllum and improve the utilization rate of the resources of G. pentaphyllum .

Mecanismo De Acción

Target of Action

Ginsenoside Rh8, a bioactive component of ginseng, primarily targets cancer cells . It has been found to inhibit the activation of the Akt/mammalian target of the rapamycin signaling cascade in vascular endothelial growth factor-induced human umbilical vascular endothelial cells . It also interacts with Annexin A2 and NF-кB p50 subunit .

Mode of Action

Ginsenoside Rh8 interacts with its targets, leading to changes in the functional hallmarks of tumor cells . It modifies these hallmarks, enabling tumor cells to proliferate, invade, and avoid apoptosis . This modification represents a promising approach to tumor treatment .

Biochemical Pathways

Ginsenoside Rh8 affects the biochemical pathways related to cancer cell proliferation and apoptosis . It upregulates Bcl-2 expression and downregulates Bax expression . This modulation of gene expression alters the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Pharmacokinetics

Ginsenosides may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

The result of Ginsenoside Rh8’s action is the modification of the functional hallmarks of tumor cells . This leads to changes in the biological characteristics of the cancer cells, making them different from normal cells . The changes primarily include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .

Action Environment

The action of Ginsenoside Rh8 can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, the diverse expression patterns of isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Direcciones Futuras

With the completion of the entire ginseng genome sequencing and the construction of the ginseng genome database, it has become possible to access information about many genes newly predicted to be involved in ginsenoside biosynthesis . This opens up new avenues for research into the production and application of ginsenosides, including Ginsenoside Rh8 .

Propiedades

IUPAC Name |

3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJOYFZLAIERID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ginsenoside Rh8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

343780-69-8 |

Source

|

| Record name | Ginsenoside Rh8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)